molecular formula C16H11NO B14469293 3-Methoxyphenanthrene-9-carbonitrile CAS No. 65514-29-6

3-Methoxyphenanthrene-9-carbonitrile

Cat. No.: B14469293
CAS No.: 65514-29-6
M. Wt: 233.26 g/mol
InChI Key: UCLVHLWIDBKBKM-UHFFFAOYSA-N
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Description

3-Methoxyphenanthrene-9-carbonitrile is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methoxy group at the third position and a carbonitrile group at the ninth position of the phenanthrene core. Phenanthrene derivatives are known for their diverse biological activities and applications in various fields, including organic electronics and medicinal chemistry .

Chemical Reactions Analysis

3-Methoxyphenanthrene-9-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular bromine for bromination, copper(I) iodide for methoxylation, and various oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Methoxyphenanthrene-9-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxyphenanthrene-9-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and carbonitrile groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

3-Methoxyphenanthrene-9-carbonitrile can be compared with other phenanthrene derivatives, such as:

    3-Methoxyphenanthrene: Lacks the carbonitrile group, which may result in different reactivity and biological activity.

    9-Cyanophenanthrene: Lacks the methoxy group, affecting its chemical properties and applications.

    3,9-Dimethoxyphenanthrene:

The uniqueness of this compound lies in the combination of the methoxy and carbonitrile groups, which confer specific chemical and biological properties that are distinct from other similar compounds.

Properties

CAS No.

65514-29-6

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

3-methoxyphenanthrene-9-carbonitrile

InChI

InChI=1S/C16H11NO/c1-18-13-7-6-11-8-12(10-17)14-4-2-3-5-15(14)16(11)9-13/h2-9H,1H3

InChI Key

UCLVHLWIDBKBKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C3=CC=CC=C32)C#N

Origin of Product

United States

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